Septide

NK1 receptor binding affinity tachykinin pharmacology

Septide ((Pyr6,Pro9)-Substance P) is a potent, selective NK1 receptor agonist (Kd=0.55 nM) that binds a unique domain distinct from Substance P. Unlike generic NK1 agonists, Septide is the only tool that reliably discriminates "septide-sensitive" from "SP-preferring" receptor populations, with NK1 antagonists showing up to 50-fold greater potency against Septide-mediated responses. Not interchangeable with SP or [Sar9,Met(O2)11]SP. Choose Septide for reproducible, mechanistically accurate NK1 pharmacology.

Molecular Formula C39H53N7O7S
Molecular Weight 763.9 g/mol
CAS No. 79775-19-2
Cat. No. B1681630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeptide
CAS79775-19-2
Synonyms6-Glp-9-Pro-substance P (6-11)
Glp-Phe-Phe-Pro-Leu-Met-NH2
pGlu(6)-Pro(9)-SP(6-11)
pGlu-Phe-Phe-Pro-Leu-Met-NH2
septide
septide, (D-Pro)-isomer
substance P (6-11), Glp(6)-Pro(9)-
substance P (6-11), pyroglutamyl(6)-proline(9)-
Molecular FormulaC39H53N7O7S
Molecular Weight763.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCC(=O)N4
InChIInChI=1S/C39H53N7O7S/c1-24(2)21-29(36(50)42-27(34(40)48)18-20-54-3)44-38(52)32-15-10-19-46(32)39(53)31(23-26-13-8-5-9-14-26)45-37(51)30(22-25-11-6-4-7-12-25)43-35(49)28-16-17-33(47)41-28/h4-9,11-14,24,27-32H,10,15-23H2,1-3H3,(H2,40,48)(H,41,47)(H,42,50)(H,43,49)(H,44,52)(H,45,51)/t27-,28-,29-,30-,31-,32-/m0/s1
InChIKeyUUZURPUIMYJOIL-JNRWAQIZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Septide: A Potent and Selective NK1 Receptor Agonist for Tachykinin Research


Septide ((Pyr6,Pro9)-Substance P; CAS 79775-19-2) is a synthetic hexapeptide analog of the C-terminal fragment of substance P (SP). It is characterized as a potent and selective agonist for the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) that mediates diverse physiological actions in the central nervous system and periphery [1]. Unlike the endogenous ligand SP, septide exhibits a distinct pharmacological profile, including high-affinity binding to the NK1 receptor (Kd = 0.55 nM) while being a poor competitor for SP binding in heterologous assays [2]. This atypical behavior stems from its interaction with a unique binding domain on the NK1 receptor, which is distinct from the SP binding site, making septide a critical tool for dissecting NK1 receptor pharmacology and for investigating "septide-sensitive" receptor phenomena [3].

Why Generic Substitution with Substance P or Other NK1 Agonists Fails for Septide


Generic substitution of septide with other NK1 receptor agonists—including its endogenous counterpart Substance P (SP) or the synthetic analog [Sar9,Met(O2)11]SP—is not scientifically valid due to fundamental differences in receptor binding domains, antagonist sensitivity, and functional outcomes. Septide binds to a distinct site on the NK1 receptor (residues 193-197 of the second extracellular loop) that is separate from the SP binding site, resulting in a unique pharmacological profile where it is a poor competitor for SP binding yet maintains high functional potency [1]. Furthermore, NK1 antagonists such as CP-99994 and RP 67580 exhibit significantly higher potency (up to 50-fold greater) in inhibiting septide-mediated responses compared to SP-mediated responses, indicating that the receptor conformations stabilized by these agonists differ markedly [2]. In functional assays, septide and the NK1 agonist [Pro9]substance P produce opposite effects on NMDA-evoked dopamine release in the rat striatum, demonstrating that even within the same receptor class, agonists are not interchangeable [3]. These findings collectively underscore that substituting septide with a generic NK1 agonist will not recapitulate the same biological or pharmacological outcomes, and may lead to erroneous data interpretation.

Septide Product-Specific Quantitative Evidence Guide: Comparative Data vs. Key Analogs


High-Affinity NK1 Binding (Kd = 0.55 nM) Despite Poor Competition with Substance P

In homologous binding assays using COS-7 cells expressing the cloned human NK1 receptor, septide exhibits high-affinity binding with a Kd value of 0.55 ± 0.03 nM, which is comparable to the affinity of the endogenous ligand substance P (Kd = 0.51 ± 0.15 nM) [1]. Critically, in heterologous competition assays, septide is a poor competitor for radiolabeled substance P binding, while substance P competes effectively against septide binding [1]. This asymmetric competition profile is a hallmark of septide's distinct binding site on the NK1 receptor [2].

NK1 receptor binding affinity tachykinin pharmacology

Functional Potency in Smooth Muscle Contraction: Equipotent to Substance P in Guinea Pig Ileum

In organ bath studies of guinea pig ileum circular muscle, septide contracts the tissue with an EC50 of 36 pM, which is in the same potency range as the endogenous ligand substance P (EC50 = 100 pM) and the NK1-selective agonist [Sar9]SP sulphone (EC50 = 83 pM) [1]. Similarly, in the guinea pig proximal colon, septide is more potent (EC50 = 0.7 nM) than both SP (EC50 = 5 nM) and [Sar9]SP sulphone (EC50 = 8 nM) [1]. This demonstrates that septide is a full agonist at native NK1 receptors mediating contraction, with potency that is superior or equivalent to other NK1 agonists depending on the tissue context.

smooth muscle pharmacology NK1 receptor functional assay

Divergent Functional Effects on NMDA-Evoked Dopamine Release vs. [Pro9]Substance P

In superfused rat striatal slices, septide (0.1 µM) markedly enhanced NMDA (50 µM)-evoked release of [3H]dopamine in striosome-enriched areas, whereas the NK1 receptor agonist [Pro9]substance P (0.1 µM) largely reduced this release [1]. In matrix-enriched areas, septide also enhanced NMDA-evoked dopamine release, but [Pro9]substance P was without effect [1]. This opposite modulation by two agonists acting on the same receptor class underscores the functional heterogeneity of NK1 receptor signaling and the unique ability of septide to potentiate glutamatergic-driven dopamine release.

neuropharmacology dopamine release striatum

Enhanced Antagonist Sensitivity: CP-99994 and RP 67580 Are 8-50x More Potent Against Septide vs. Substance P

Using fluorescence immunohistochemistry to quantify NK1 receptor endocytosis in guinea pig myenteric neurons, the antagonist CP-99994 was 50-fold more potent in inhibiting responses to septide than to substance P, while MEN-10581 was 8-fold more potent against septide [1]. In functional smooth muscle assays, NK1 antagonists also showed significantly higher potency toward septide than toward [Sar9]SP sulphone [2]. In vivo, the antagonist RP 67580 was more effective at blocking centrally mediated cardiovascular responses to septide than to [Sar9,Met(O2)11]SP [3]. This differential antagonist sensitivity is a direct consequence of septide's distinct binding mode and is a critical factor for experimental design.

NK1 antagonist receptor pharmacology CP-99994 RP 67580

Species-Dependent Affinity: 13-33x Higher Potency in Guinea Pig vs. Rat for Hypotensive Responses

In pithed, noradrenaline-infused animals, intravenous administration of septide (0.004–1 µg/kg) decreased carotid artery blood pressure in a dose-dependent manner. Septide was 33-fold more potent in guinea pigs than in rats, whereas substance P was 13-fold more potent in guinea pigs [1]. This species difference is consistent with binding studies showing that septide has much higher affinity for NK1 sites in guinea pig brain and ileum compared to rat brain [2]. Consequently, the choice of animal model critically influences the observed potency of septide and should be accounted for in experimental design.

species differences in vivo pharmacology cardiovascular

Distinct Binding Domain: Residues 193-197 of NK1 Receptor Mediate Septide Recognition, Not Substance P

Site-directed mutagenesis studies using COS-7 cells expressing the human NK1 receptor revealed that two simultaneous point mutations (E193L and V195R) in the second extracellular loop (residues 193-197) abolish the high-affinity binding and functional activity of septide and neurokinin A, without affecting the binding or activity of substance P [1]. This demonstrates that septide and SP bind to distinct, non-overlapping domains on the NK1 receptor, providing a molecular basis for their divergent pharmacological profiles.

receptor binding domain mutagenesis NK1 receptor

Best Research and Industrial Application Scenarios for Septide Based on Quantitative Evidence


Differentiating NK1 Receptor Binding Sites and Conformational States

Septide is the agonist of choice for studies aimed at distinguishing between the "septide-sensitive" and "SP-preferring" binding sites on the NK1 receptor. Its high affinity (Kd = 0.55 nM) yet poor competition with SP in heterologous binding assays, combined with the mutagenesis data showing reliance on residues 193-197 for activity, make it an essential tool for probing receptor conformations and validating the existence of distinct NK1 receptor populations [1].

Investigating Functional Heterogeneity in NK1-Mediated Central Nervous System Responses

Given its opposite modulatory effect on NMDA-evoked dopamine release compared to [Pro9]substance P, septide is uniquely suited for studies of striatal function, basal ganglia disorders, and the role of tachykinins in modulating glutamatergic neurotransmission [2]. Its ability to enhance dopamine release in both striosome and matrix compartments makes it a valuable tool for dissecting compartment-specific regulation in the striatum.

In Vivo Cardiovascular and Behavioral Studies in the Guinea Pig Model

The 33-fold greater potency of septide in guinea pigs versus rats for inducing hypotension, coupled with its high potency in respiratory assays (pD2 ≈ 12, 22-fold more potent than SP), makes the guinea pig the preferred species for in vivo studies requiring robust NK1-mediated responses [3][4]. Researchers should prioritize guinea pigs over rats when septide is used to elicit hypotension or investigate central respiratory control.

Assessing Antagonist Selectivity and Potency at NK1 Receptors

Because NK1 antagonists such as CP-99994, RP 67580, and LY303870 exhibit significantly greater potency (up to 50-fold) in blocking septide-mediated responses compared to SP- or [Sar9,Met(O2)11]SP-mediated responses, septide is the preferred agonist for characterizing the efficacy and selectivity of novel NK1 antagonists in functional and binding assays [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Septide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.